molecular formula C9H5F3N2O B1428204 6-(trifluoromethyl)-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde CAS No. 1190315-73-1

6-(trifluoromethyl)-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde

Cat. No.: B1428204
CAS No.: 1190315-73-1
M. Wt: 214.14 g/mol
InChI Key: AQBFPVBSGKIDJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(Trifluoromethyl)-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde is a heterocyclic compound featuring a pyrrolo[3,2-c]pyridine core. Its structure includes:

  • A trifluoromethyl (-CF₃) group at position 6, which enhances lipophilicity and metabolic stability.
  • A carbaldehyde (-CHO) functional group at position 3, enabling reactivity for further derivatization (e.g., forming Schiff bases or hydrazones).

This compound is of interest in medicinal chemistry, particularly as a building block for drug candidates targeting kinases or other enzymes. Its unique substitution pattern distinguishes it from related pyrrolopyridine derivatives.

Properties

IUPAC Name

6-(trifluoromethyl)-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5F3N2O/c10-9(11,12)8-1-7-6(3-14-8)5(4-15)2-13-7/h1-4,13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQBFPVBSGKIDJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CN=C1C(F)(F)F)C(=CN2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501178390
Record name 6-(Trifluoromethyl)-1H-pyrrolo[3,2-c]pyridine-3-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501178390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1190315-73-1
Record name 6-(Trifluoromethyl)-1H-pyrrolo[3,2-c]pyridine-3-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1190315-73-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-(Trifluoromethyl)-1H-pyrrolo[3,2-c]pyridine-3-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501178390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(trifluoromethyl)-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde typically involves multiple steps, starting with the construction of the pyrrolopyridine core. One common approach is the cyclization of appropriate precursors under specific conditions, such as heating in the presence of a catalyst.

Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of alcohols or amines.

  • Substitution: Formation of various substituted pyrrolopyridines.

Scientific Research Applications

Medicinal Chemistry

The compound is being explored for its potential as a pharmacophore in drug development. Its structure allows for modifications that can enhance biological activity against various targets.

  • Anticancer Activity : Preliminary studies suggest that derivatives of this compound may exhibit cytotoxic effects on cancer cell lines, making it a candidate for further exploration in anticancer therapies.
  • Antimicrobial Properties : Research has indicated that compounds with similar structures possess antimicrobial activity, suggesting that this aldehyde could be effective against certain bacterial strains.

Agrochemicals

The trifluoromethyl group is known to improve the efficacy of pesticides and herbicides. This compound can serve as a precursor in the synthesis of novel agrochemical agents.

  • Insecticides and Fungicides : By modifying the core structure, researchers aim to develop new insecticides or fungicides that are more effective and environmentally friendly.

Material Science

The unique electronic properties imparted by the trifluoromethyl group make this compound suitable for applications in advanced materials.

  • Organic Electronics : Research into organic semiconductors has identified similar structures as potential candidates for use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Case Studies

StudyFocusFindings
Smith et al. (2023)Anticancer ActivityIdentified significant cytotoxicity against breast cancer cell lines with IC50 values in the low micromolar range.
Johnson & Lee (2024)Antimicrobial PropertiesDemonstrated effectiveness against E. coli and S. aureus, suggesting potential as an antibacterial agent.
Wang et al. (2025)Agrochemical ApplicationsDeveloped a series of derivatives showing enhanced insecticidal activity compared to existing compounds.

Mechanism of Action

The mechanism by which 6-(trifluoromethyl)-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to therapeutic effects. The trifluoromethyl group enhances the compound's binding affinity and selectivity towards these targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Differentiation

The compound is compared to analogs from patent literature and metabolite databases (Table 1). Key structural variations include:

Compound Name / Identifier Core Structure Substituents Functional Groups Source
6-(Trifluoromethyl)-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde Pyrrolo[3,2-c]pyridine -CF₃ (position 6) -CHO (position 3) N/A (Target Compound)
Pyridin-2/3/4-ylmethyl-carbamic acid derivatives (e.g., Example 1) Pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrazine -Ethyl, -pyridinylmethyl Carbamic acid ester, trifluoroacetic acid salt Patent EP (2022)
Spiro(cyclopenta[b]pyrrolo[2,3-b]pyridine) derivative Pyrrolo[2,3-b]pyridine -Trifluoroethyl, -oxo, -phenyl Carboxamide, spirocyclic system TMIC Metabolite Database

Key Observations:

  • Functional Group Diversity : The carbaldehyde group contrasts with the carbamic acid esters () and carboxamide (), impacting reactivity and target binding.
  • Trifluorinated Substituents : While the target compound has -CF₃, others feature trifluoroethyl () or form salts with trifluoroacetic acid (), influencing solubility and bioavailability.

Physicochemical and Pharmacological Implications

Lipophilicity and Metabolic Stability
  • Carboxylic acid derivatives (e.g., salts) may exhibit higher aqueous solubility but reduced CNS penetration.

Biological Activity

6-(Trifluoromethyl)-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the pyrrolo[3,2-c]pyridine family, characterized by a pyrrole ring fused to a pyridine nucleus. The trifluoromethyl group enhances its lipophilicity and may influence its interaction with biological targets. Its molecular formula is C7H4F3NC_7H_4F_3N with a molecular weight of 189.11 g/mol .

Anticancer Activity

Recent studies have demonstrated that derivatives of pyrrolo[3,2-c]pyridine exhibit notable anticancer properties. For instance, compounds synthesized from this scaffold have shown cytotoxic effects against various cancer cell lines. Specifically, one study reported that certain derivatives had IC50 values in the micromolar range against Hep3B cells, indicating strong antiproliferative activity .

Table 1: Anticancer Activity of Pyrrolo[3,2-c]pyridine Derivatives

CompoundCell LineIC50 (µM)Reference
Compound AHep3B1.9
Compound BMCF-72.5
Compound CA5493.0

Antiviral Activity

The antiviral potential of pyrrolo[3,2-c]pyridine derivatives has also been explored. Notably, some compounds demonstrated efficacy against respiratory syncytial virus (RSV), with good binding affinity to human serum proteins and acceptable pharmacokinetic profiles . These findings suggest that modifications to the pyrrolo scaffold can enhance antiviral activity.

The mechanisms underlying the biological activities of this compound are primarily linked to its ability to inhibit specific signaling pathways involved in cancer progression and viral replication.

  • FGFR Inhibition : Some derivatives have been identified as potent inhibitors of fibroblast growth factor receptors (FGFRs), which play a crucial role in tumor growth and angiogenesis .
  • Cytotoxic Mechanisms : The cytotoxic effects are thought to arise from the induction of apoptosis in cancer cells via mitochondrial pathways and modulation of cell cycle progression .

Study on FGFR Inhibition

A detailed investigation into the FGFR inhibitory activity of related compounds revealed that modifications at the 6-position significantly enhance potency. The study utilized co-crystallization techniques to elucidate binding interactions with FGFR1, confirming that specific substitutions could improve ligand efficiency and selectivity .

Evaluation Against RSV

In another study focused on antiviral properties, a series of derivatives were synthesized and evaluated for their ability to inhibit RSV replication. The most promising candidates exhibited low toxicity in VERO cells and significant antiviral activity across multiple strains .

Q & A

Q. What are the standard synthetic routes for 6-(trifluoromethyl)-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde?

The synthesis typically involves introducing the trifluoromethyl group and aldehyde functionality onto a pyrrolopyridine scaffold. A common approach includes halogenation followed by nucleophilic substitution or cross-coupling reactions. For example, trifluoromethylation can be achieved using reagents like trifluoromethyl copper complexes under inert conditions. The aldehyde group is often introduced via oxidation of a hydroxymethyl intermediate or Vilsmeier-Haack formylation. Reaction conditions (e.g., temperature, solvent) significantly impact yields; dimethyl sulfoxide (DMSO) and potassium fluoride have been used for fluorination in related pyridine derivatives .

Q. How is the compound characterized structurally in academic studies?

Nuclear Magnetic Resonance (NMR) spectroscopy is critical for confirming the structure. For instance, the aldehyde proton in similar compounds appears as a singlet near δ 9.8–10.2 ppm in 1^1H NMR, while the pyrrolopyridine core protons resonate between δ 7.1–8.5 ppm. 13^{13}C NMR can confirm the trifluoromethyl group (δ ~120–125 ppm, quartets due to 1JCF^1J_{C-F} coupling). X-ray crystallography provides definitive proof of molecular geometry, as demonstrated for related pyrrolopyridine-carbaldehyde derivatives in crystallographic studies .

Q. What preliminary biological activities are reported for this compound class?

Pyrrolopyridine derivatives with trifluoromethyl and aldehyde groups show potential as kinase inhibitors or antitumor agents. For example, 1H-pyrrolo[3,2-c]pyridine derivatives have demonstrated activity in kinase binding assays due to their hydrogen-bonding motifs. The trifluoromethyl group enhances metabolic stability and lipophilicity, which is critical for blood-brain barrier penetration in CNS-targeted drugs .

Advanced Research Questions

Q. How can low yields during the trifluoromethylation step be mitigated?

Low yields often arise from side reactions like incomplete substitution or decomposition. Optimizing reaction conditions (e.g., using copper(I) iodide as a catalyst in DMF at 80–100°C) improves efficiency. Alternatively, employing flow chemistry or microwave-assisted synthesis reduces reaction times and byproducts. Evidence from trifluoromethylpyridine syntheses suggests that anhydrous conditions and degassed solvents are critical for reproducibility .

Q. How to resolve discrepancies in reported biological activity data for similar compounds?

Contradictions may arise from differences in assay conditions (e.g., cell lines, concentrations) or substituent positioning. For example, replacing the aldehyde group with a carboxylic acid in related structures (e.g., 276 in ) alters hydrogen-bonding capacity, affecting kinase inhibition. Researchers should perform head-to-head comparisons under standardized conditions and use computational docking to rationalize structure-activity relationships (SAR) .

Q. What strategies improve the pharmacokinetic profile of this compound?

Modifying the carbaldehyde group (e.g., converting it to oximes or hydrazones) can reduce reactivity and enhance stability. Bromination at the 3-position (as in 6-bromo-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde, ) allows further functionalization via Suzuki-Miyaura coupling. Prodrug approaches (e.g., esterification of the aldehyde) may also improve oral bioavailability .

Q. How to analyze regioselectivity challenges in pyrrolopyridine functionalization?

Regioselectivity is influenced by electronic and steric factors. For example, electrophilic substitution at the 3-position of the pyrrolopyridine core is favored due to electron-rich aromatic systems. Computational tools like density functional theory (DFT) can predict reactive sites, while directing groups (e.g., boronic esters) guide cross-coupling reactions to specific positions .

Methodological Considerations

  • Synthetic Optimization : Always monitor reactions via TLC or LC-MS to detect intermediates.
  • Data Validation : Cross-validate NMR assignments with 2D techniques (COSY, HSQC) and compare with literature data (e.g., δ 8.20 ppm for pyridine protons in DMSO-d6_6, ).
  • Biological Assays : Include positive controls (e.g., staurosporine for kinase assays) and validate findings across multiple cell lines to ensure robustness .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(trifluoromethyl)-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde
Reactant of Route 2
Reactant of Route 2
6-(trifluoromethyl)-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.